1H-Pyrrolo[3,2-b]pyridine 4-oxide
CAS No.: 1116136-36-7
Cat. No.: VC2837448
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[3,2-b]pyridine 4-oxide - 1116136-36-7](/images/structure/VC2837448.png)
Specification
CAS No. | 1116136-36-7 |
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Molecular Formula | C7H6N2O |
Molecular Weight | 134.14 g/mol |
IUPAC Name | 4-hydroxypyrrolo[3,2-b]pyridine |
Standard InChI | InChI=1S/C7H6N2O/c10-9-5-1-2-6-7(9)3-4-8-6/h1-5,10H |
Standard InChI Key | ORPVDSROZJCYDT-UHFFFAOYSA-N |
SMILES | C1=CN(C2=CC=NC2=C1)O |
Canonical SMILES | C1=CN(C2=CC=NC2=C1)O |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure and Key Features
1H-Pyrrolo[3,2-b]pyridine 4-oxide consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring at the 3,2-b position. The oxygen atom at the 4-position of the pyridine ring introduces a polarized environment, altering the compound’s electronic properties and reactivity compared to non-oxidized analogs. Its molecular formula is C₇H₆N₂O, with a molecular weight of 134.14 g/mol and a calculated LogP value of 1.596 .
Property | Value | Source |
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Molecular Formula | C₇H₆N₂O | |
Molecular Weight | 134.14 g/mol | |
LogP | 1.596 | |
Polar Surface Area (PSA) | 41.25 Ų |
The compound’s LogP value suggests moderate lipophilicity, while its PSA indicates potential for hydrogen bonding interactions, which are critical for bioactivity in drug design .
Synthesis and Chemical Reactivity
Example Synthesis Pathway (Adapted from Related Compounds)
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Nitration: Bromopyridine derivatives are nitrated to introduce nitro groups.
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Oxidation: The nitro intermediate is oxidized to form the 4-oxide moiety.
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Coupling: Brominated intermediates undergo Suzuki coupling to install aryl substituents .
Biological and Pharmaceutical Relevance
Mechanistic Insights from Analogous Compounds
While direct studies on 1H-pyrrolo[3,2-b]pyridine 4-oxide are scarce, its structural analogs have demonstrated biological activity:
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Tubulin Inhibition:
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Kinase Inhibition:
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Electron-Withdrawing Effects:
Hazard Code | Description |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Handling Recommendations:
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Use protective equipment (gloves, goggles, lab coat).
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Work in a well-ventilated area to avoid inhalation.
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Store in a cool, dry place away from incompatible materials.
Future Research Directions
Opportunities for Drug Development
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Structure-Activity Relationship (SAR) Studies:
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Explore the impact of the 4-oxide group on binding to targets like tubulin or kinases. Compare activity with non-oxidized analogs.
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Derivative Synthesis:
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Introduce substituents at the 6-position (e.g., aryl groups) via Suzuki coupling to modulate solubility and potency.
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In Vivo Testing:
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